![molecular formula C15H19FN2O4S B2597883 4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride CAS No. 2223695-16-5](/img/structure/B2597883.png)
4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride, commonly known as K11777, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and sirtuins, which are involved in regulating gene expression and cellular processes.
Mecanismo De Acción
K11777 exerts its effects by binding to the active site of 4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride and sirtuins, thereby inhibiting their activity. 4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Sirtuins are enzymes that regulate gene expression by deacetylating histone and non-histone proteins. By inhibiting the activity of these enzymes, K11777 can modulate gene expression and cellular processes.
Biochemical and Physiological Effects
K11777 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit tumor growth in animal models by reducing angiogenesis and inducing cell cycle arrest. K11777 has anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
K11777 has several advantages as a research tool. It is a potent inhibitor of 4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride and sirtuins and has been shown to have a high degree of selectivity for these enzymes. It is also relatively stable and can be easily synthesized using standard laboratory techniques. However, K11777 has some limitations as a research tool. It may have off-target effects on other enzymes and may not be suitable for use in vivo due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for research on K11777. One area of interest is the development of more potent and selective inhibitors of 4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride and sirtuins. Another area of interest is the investigation of the role of K11777 in regulating gene expression and cellular processes in normal cells. Additionally, further research is needed to determine the efficacy and safety of K11777 in animal models and humans. Finally, the potential applications of K11777 in the treatment of inflammatory diseases and other conditions should be explored.
Métodos De Síntesis
K11777 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-amino-1-propanol to form 4-(3-aminopropyl)benzenesulfonyl fluoride. This intermediate is then reacted with 2-oxoazepane-3-carboxylic acid to form 4-[3-oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
K11777 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of 4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride and sirtuins, which are involved in regulating gene expression and cellular processes such as cell cycle progression, apoptosis, and DNA repair. K11777 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
4-[3-oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c16-23(21,22)12-7-4-11(5-8-12)6-9-14(19)18-13-3-1-2-10-17-15(13)20/h4-5,7-8,13H,1-3,6,9-10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENCXWBDSSVNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide](/img/structure/B2597804.png)
![N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597805.png)
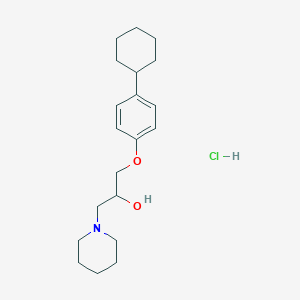

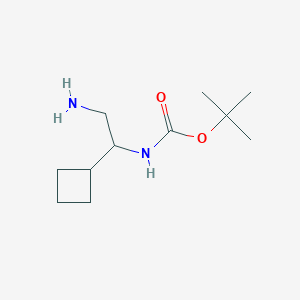
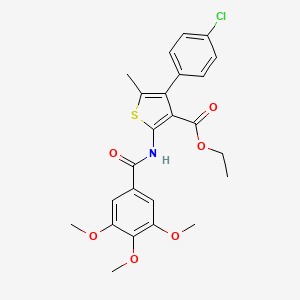
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2597813.png)
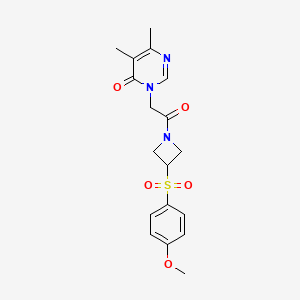
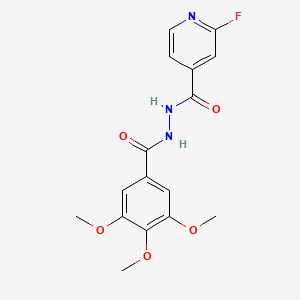

![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2597819.png)

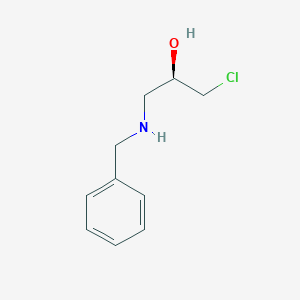
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597823.png)